4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine derivatives involves several innovative methods. A novel synthesis pathway includes a two-step process starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate leading to 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a convenient intermediate for further disubstitution reactions (Ogurtsov & Rakitin, 2021). Another approach involves ultrasound irradiation in a cyclocondensation reaction, highlighting a simple procedure with mild conditions, short reaction times, and satisfactory yields (Buriol et al., 2013).
Molecular Structure Analysis
The molecular structure of synthesized compounds related to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is characterized using various analytical techniques, including high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, ensuring the accurate determination of chemical structures. These methods are pivotal in confirming the presence of specific functional groups and the overall molecular framework of the synthesized compounds.
Chemical Reactions and Properties
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine derivatives participate in a range of chemical reactions, serving as key intermediates for the synthesis of pharmacologically active molecules. These compounds exhibit properties that make them valuable in drug discovery and development, including potential anticancer activities through inhibition of cyclin-dependent kinase 2 (CDK2) (Cherukupalli et al., 2018).
Scientific Research Applications
Metallic Grid Construction : It has been used to build new types of [2 x 2] metallic grids, showcasing weak cation-anion interactions in solution (Manzano et al., 2008).
Pharmaceutical Applications : As a selective inhibitor of cyclin-dependent kinase 4/6, it shows significant selectivity for CDK4/6 over CDK1 and CDK2, making it relevant in medical research (Cho et al., 2010).
Pharmacological Potential : Derivatives like 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been identified as intermediates for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological applications (Ogurtsov & Rakitin, 2021).
Antimicrobial Activity : Some derivatives have demonstrated moderate to outstanding antimicrobial activity against various bacteria, fungi, and viruses (El-sayed et al., 2017).
Antiviral Properties : Derivatives like 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine inhibit cellular dihydroorotate dehydrogenase (DHODH) and possess antiviral properties (Munier-Lehmann et al., 2015).
Study of Tautomerism and Isomerism : Compounds like 4-(N-arylamino)-2-(1H-pyrazol-1-yl)pyrimidine derivatives are investigated for their prototropic tautomerism and conformational isomerism, important in intermolecular association and isomerism studies (Ivashchenko et al., 1980).
Anti-Inflammatory and Analgesic Activities : Certain derivatives have shown anti-inflammatory, analgesic, and antipyretic activities comparable to standard treatments (Antre et al., 2011).
Herbicidal Activities : Derivatives like 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine have been synthesized and exhibit herbicidal activities, potentially acting as pigment biosynthesis inhibitors (Ma et al., 2014).
Structural and Cytotoxic Studies : The structural and cytotoxic properties of Pt(II) and Pd(II) complexes with bi-heterocyclic ligands based on this compound have been investigated, comparing their efficiency to cisplatin (Onoa et al., 1999).
Safety And Hazards
The safety information for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine indicates that it may be harmful if swallowed or comes into contact with skin . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, and wearing protective gloves and eye protection .
properties
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFFLHBLUPAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442690 | |
Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
CAS RN |
114833-95-3 | |
Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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